1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one
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Overview
Description
1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one is an organic compound with a complex structure that includes a sulfonyl group, an imidazole ring, and a thioester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one typically involves multiple steps. One common method includes the reaction of 4-methylphenyl sulfonyl chloride with 2-phenyl-1H-imidazole-5-thiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- S-methyl-N-((4-methylphenyl)sulfonyl)homocysteine
- 4-methyl-N’-{[(4-methylphenyl)sulfonyl]oxy}-N-phenylbenzenesulfonimidoamide
- 4-methyl-N-{2-[(4-methylphenyl)sulfonylsulfonyl]amino}ethyl)amino]ethyl}benzenesulfonamide
Uniqueness
1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one is unique due to its combination of a sulfonyl group, an imidazole ring, and a thioester linkage. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Biological Activity
The compound 1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one is a complex organic molecule that incorporates several functional groups, including an imidazole ring and a sulfonyl moiety. This compound has drawn attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in other therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 950305-91-6 |
Molecular Formula | C22H23N3O3S2 |
Molecular Weight | 455.56 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions or bind to active sites of enzymes, while the sulfonyl group can participate in hydrogen bonding, enhancing binding affinity and specificity.
Enzyme Inhibition
Research indicates that compounds similar to This compound often exhibit inhibitory effects on various enzymes. For instance:
- Carbonic Anhydrase Inhibition: Some studies have shown that imidazole derivatives can inhibit carbonic anhydrase isoforms, which are crucial in regulating pH and fluid balance in biological systems.
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. This is based on its structural similarity to known anticancer agents that target specific pathways involved in tumor growth and proliferation.
Case Studies
Several case studies highlight the potential of this compound in various biological contexts:
- Inhibition of Kinases: A study demonstrated that related imidazole compounds effectively inhibited kinases involved in cancer progression, suggesting a similar potential for This compound .
- Antimicrobial Activity: Another investigation focused on the antimicrobial properties of sulfonamide derivatives, showing promising results against bacterial strains, which may extend to this compound due to its structural features .
Research Findings
Recent research findings indicate that the biological activity of This compound could be further explored through various assays:
Assay Type | Potential Findings |
---|---|
Enzyme Inhibition | IC50 values for specific enzymes |
Cell Viability | Effects on cancer cell lines |
Antimicrobial Tests | Minimum inhibitory concentration (MIC) against pathogens |
Properties
IUPAC Name |
S-[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl] ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-12-8-10-15(11-9-12)25(22,23)18-17(24-13(2)21)19-16(20-18)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGODQUDYVBFJJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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